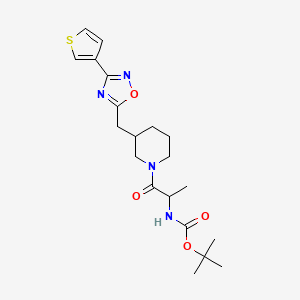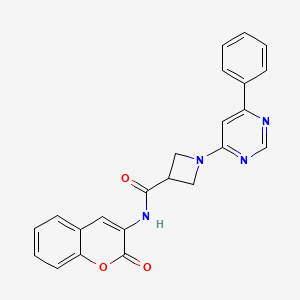
N-(2-oxo-2H-chromen-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, a description of a compound would include its IUPAC name, other names it might be known by, and its structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This would involve a detailed description of the compound’s molecular structure, including the types of bonds it contains, its molecular geometry, and other relevant structural details.Chemical Reactions Analysis
This would involve a description of the types of chemical reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve a description of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, reactivity, etc.科学的研究の応用
Synthesis and Pharmacological Potential
Research has focused on synthesizing various derivatives of chromene compounds and evaluating their biological activities. For example, compounds have been synthesized with the intention of evaluating their estrogen receptor binding affinity, cytotoxic activities against human breast cancer cell lines, and molecular docking against Bcl-2 protein to gauge binding affinity. These studies highlight the anticancer potential of such compounds, suggesting their utility in developing new therapeutic agents (Parveen et al., 2017).
Antimicrobial Activity
Derivatives containing the chromene ring have been tested for antimicrobial activity. Some studies synthesized novel compounds and evaluated their activity against various bacterial strains, showing significant antibacterial and antifungal activities. This suggests that chromene derivatives could be potential candidates for developing new antimicrobial agents (Raval, Naik, & Desai, 2012).
Antioxidant Activities
Some studies have focused on the synthesis of chromene derivatives to evaluate their antioxidant activities. Compounds with chromene moieties have been synthesized and investigated for their potential neuroprotective activities, which could be beneficial in treating conditions like Alzheimer's disease or stroke due to their antioxidative properties (Mohamed & El-Sayed, 2019).
Mechanistic Investigations
Kinetic and mechanistic investigations have also been conducted on derivatives of chromene for their oxidation processes. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various biological and chemical reactions (Fawzy & Shaaban, 2014).
Synthesis of Heterocyclic Compounds
Efforts have been made to synthesize new heterocyclic compounds containing the chromene ring, exploring their potential biological activity. These compounds have shown promising results in antimicrobial activity tests, indicating their significance in medicinal chemistry for developing new therapeutic agents (Said et al., 2014).
Safety And Hazards
This would involve a description of any safety concerns or hazards associated with the compound, including its toxicity, flammability, environmental impact, etc.
将来の方向性
This would involve a discussion of potential future research directions or applications for the compound.
I hope this general approach is helpful. If you have any specific questions about any of these topics, feel free to ask!
特性
IUPAC Name |
N-(2-oxochromen-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c28-22(26-19-10-16-8-4-5-9-20(16)30-23(19)29)17-12-27(13-17)21-11-18(24-14-25-21)15-6-2-1-3-7-15/h1-11,14,17H,12-13H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOFPYLZJUOCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-2H-chromen-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

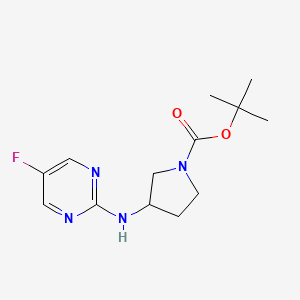
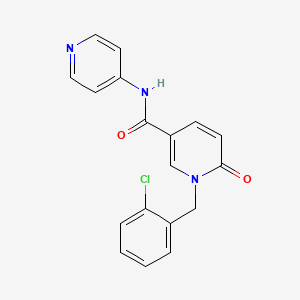
![Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate](/img/structure/B2962879.png)
![N-[4-(Benzyloxy)phenyl]-2-bromopropanamide](/img/structure/B2962880.png)
![8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962881.png)
![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2962883.png)
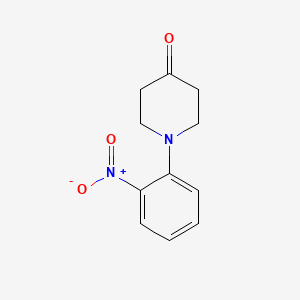
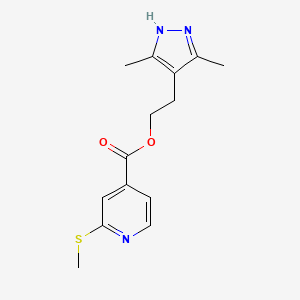
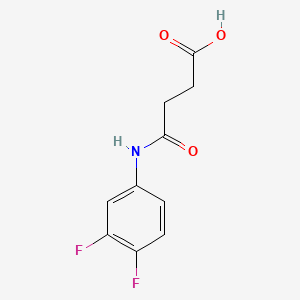
![Cyclopropyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2962890.png)
![5-(5,6-dimethylpyrimidin-4-yl)-N-(2-phenylethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2962893.png)

![N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2962896.png)
